molecular formula C18H10BrF2NO6 B10786153 6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid

6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid

Cat. No.: B10786153
M. Wt: 454.2 g/mol
InChI Key: GDUANFXPOZTYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a high-affinity agonist for the G protein-coupled receptor GPR35 . This compound has garnered significant interest due to its potent biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of compound 83 involves several key steps. The starting material, ethyl 6-bromo-8-(4-((tert-butyldimethylsilyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylate, undergoes methylation using tritium-labeled methyl tosylate. This is followed by ester hydrolysis to yield the final product . The radiolabeled form of the compound, designated [(3)H]PSB-13253, is obtained with a specific activity of 36 Ci (1.33 TBq)/mmol .

Chemical Reactions Analysis

Compound 83 undergoes various chemical reactions, including:

Common reagents used in these reactions include methyl tosylate for methylation and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Compound 83 is unique due to its high affinity and selectivity for GPR35. Similar compounds include other GPR35 agonists such as:

These compounds share structural similarities but differ in their specific functional groups and affinities for GPR35. Compound 83 stands out due to its subnanomolar affinity (Ki = 0.589 nM) and potent biological activity .

Properties

Molecular Formula

C18H10BrF2NO6

Molecular Weight

454.2 g/mol

IUPAC Name

6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C18H10BrF2NO6/c1-27-8-4-10(20)15(11(21)5-8)17(24)22-12-3-7(19)2-9-13(23)6-14(18(25)26)28-16(9)12/h2-6H,1H3,(H,22,24)(H,25,26)

InChI Key

GDUANFXPOZTYKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC3=C2OC(=CC3=O)C(=O)O)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.